molecular formula C15H16N2O4S B2970469 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea CAS No. 1351658-86-0

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea

Cat. No. B2970469
CAS RN: 1351658-86-0
M. Wt: 320.36
InChI Key: ISLLLQHNKHTATP-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea, commonly known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a urea derivative that is structurally similar to other compounds such as metformin and phenformin, which are commonly used as antidiabetic drugs.

Scientific Research Applications

Synthesis Methodologies and Chemical Reactions

  • Lossen Rearrangement for Urea Synthesis : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been employed for the single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids. This method is highlighted for its mild reaction conditions, compatibility with common N-protecting groups, and environmental friendliness due to recyclable byproducts (Thalluri et al., 2014).
  • Benzoxathiol-2-one Derivatives : Research demonstrates the synthesis of 1,3-benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas, providing insights into the conditions yielding the highest derivatives (Konovalova et al., 2020).

Potential Therapeutic Applications

  • Antioxidant Activities : Studies have identified certain urea derivatives exhibiting significant antioxidant activities. For example, a recent work demonstrated the preparation and characterization of a coumarin substituted heterocyclic compound showing high antioxidant activities, suggesting potential therapeutic implications (Abd-Almonuim et al., 2020).
  • Anticancer Properties : The synthesis of specific thiourea derivatives has been linked to strong anticancer activity in several cell lines, highlighting the potential of such compounds in clinical trials for kidney cancer treatment (Nammalwar et al., 2010).

Material Science Applications

  • Hydrophilicity of Methyl Groups : Research exploring the hydrophilicity of N-methyl groups, contrary to the traditional view of methyl groups as hydrophobic, provides new perspectives on the chemical properties and potential applications of compounds like tetramethyl urea in material science and biological systems (Koga et al., 2011).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-15(19,13-3-2-6-22-13)8-16-14(18)17-10-4-5-11-12(7-10)21-9-20-11/h2-7,19H,8-9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLLLQHNKHTATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea

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